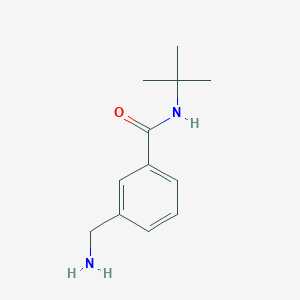

3-(aminomethyl)-N-tert-butylbenzamide

Description

BenchChem offers high-quality 3-(aminomethyl)-N-tert-butylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(aminomethyl)-N-tert-butylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

926185-51-5 |

|---|---|

Molecular Formula |

C12H18N2O |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

3-(aminomethyl)-N-tert-butylbenzamide |

InChI |

InChI=1S/C12H18N2O/c1-12(2,3)14-11(15)10-6-4-5-9(7-10)8-13/h4-7H,8,13H2,1-3H3,(H,14,15) |

InChI Key |

JOXCEYHRRUZFMA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CC(=C1)CN |

Origin of Product |

United States |

Synthetic Methodologies for 3 Aminomethyl N Tert Butylbenzamide and Its Analogs

Established Synthetic Routes to Substituted Benzamide (B126) Core Structures

The construction of the substituted benzamide core is a fundamental step in the synthesis of the target molecule and its analogs. This typically involves the formation of an amide bond between a benzoic acid derivative and an amine.

Amidation Reactions Involving N-tert-butylamine Precursors

The formation of the N-tert-butylbenzamide moiety is commonly achieved through amidation reactions. A prevalent method involves the coupling of a substituted benzoic acid with tert-butylamine (B42293). This transformation can be facilitated by coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of hydroxybenzotriazole (B1436442) (HOBt). nih.govresearchgate.net For instance, various substituted carboxylic acids can be condensed with amine precursors in the presence of these reagents to yield the corresponding N-tert-butylbenzamide derivatives in excellent yields. nih.govresearchgate.net

Another approach is the acylation reaction, where a benzoyl chloride derivative reacts with tert-butylamine. chembk.com This reaction is a straightforward method for forming the amide bond. Additionally, N-tert-butylbenzamide can be prepared from the reaction of toluene (B28343) and tert-butylamine, followed by the addition of an acid catalyst to promote acylation. chembk.com The use of tert-butyl nitrite (B80452) (TBN) has also been reported as a source for the tert-butyl group in the synthesis of N-tert-butyl amides from nitriles and water under mild conditions. rsc.org

The following table summarizes various synthetic approaches for N-substituted benzamides:

| Precursors | Reagents/Conditions | Product | Reference |

| Substituted Benzoic Acid, tert-butylamine | EDCI, HOBt, DIPEA, DMF | Substituted N-tert-butylbenzamide | nih.govresearchgate.net |

| Benzoyl Chloride, tert-butylamine | Standard acylation conditions | N-tert-butylbenzamide | chembk.com |

| Toluene, tert-butylamine | Acid catalyst | N-tert-butylbenzamide | chembk.com |

| Nitriles, Water | tert-Butyl Nitrite (TBN) | N-tert-butyl amides | rsc.org |

Regioselective Functionalization of Benzamide Rings

Achieving the desired substitution pattern on the benzamide ring requires regioselective functionalization. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of subsequent chemical modifications. For instance, the functionalization of indole (B1671886) ring systems, which are present in some complex benzamide analogs, is well-documented, with different positions on the benzene (B151609) ring exhibiting quasi-equivalent reactivity, making regioselective functionalization challenging. nih.gov

In the context of synthesizing analogs, methods for the regioselective C-H functionalization of aromatic rings are of significant interest. For example, palladium-catalyzed direct olefination at the C4 position of tryptophan derivatives has been achieved using a directing group. nih.gov Such strategies can be adapted to introduce substituents at specific positions on the benzamide core. Iron(III) triflimide has been used to catalyze the bromination of N-arylbenzamides, leading to subsequent cyclization reactions for the synthesis of benzoxazoles. thieme-connect.de These methods highlight the importance of catalyst and directing group choice in achieving regioselectivity.

Strategies for Introducing the Aminomethyl Moiety

The introduction of the aminomethyl group (-CH₂NH₂) onto the benzamide backbone is a critical step. Several synthetic strategies can be employed to achieve this transformation.

Reductive Amination Approaches

Reductive amination is a versatile and widely used method for the synthesis of amines. wikipedia.orgmasterorganicchemistry.comlibretexts.org This process involves the reaction of a carbonyl group (an aldehyde or a ketone) with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com For the synthesis of 3-(aminomethyl)-N-tert-butylbenzamide, this would typically involve a 3-formyl-N-tert-butylbenzamide precursor.

The reaction is often carried out in a one-pot procedure where the carbonyl compound, the amine (in this case, ammonia (B1221849) or a protected form), and a reducing agent are combined. youtube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are capable of selectively reducing the imine in the presence of the carbonyl group. masterorganicchemistry.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts is another effective method for the reduction step. wikipedia.org

Key aspects of reductive amination:

Reaction Steps: Formation of a hemiaminal, followed by dehydration to an imine, and subsequent reduction of the imine. wikipedia.org

Reducing Agents: Sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), sodium borohydride (B1222165) (NaBH₄), and catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.com

Advantages: It is a common method for synthesizing amines and is considered a green chemistry approach due to its potential for one-pot catalytic reactions under mild conditions. wikipedia.org

Precursor Reduction Methodologies (e.g., nitro group reduction)

An alternative and common strategy for introducing an amino group is through the reduction of a precursor functional group, most notably a nitro group (-NO₂). This approach involves the synthesis of a 3-nitro-N-tert-butylbenzamide intermediate, which is then reduced to the corresponding 3-amino derivative. The aminomethyl group can then be formed from the amino group through further synthetic steps.

A more direct approach involves the reduction of a 3-cyano-N-tert-butylbenzamide. The nitrile group (-CN) can be reduced to an aminomethyl group (-CH₂NH₂) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

The reduction of nitroarenes to anilines is a well-established transformation with a wide variety of available reagents. rsc.orgorganic-chemistry.org Metal-free reduction methods, for example using trichlorosilane (B8805176) in the presence of a tertiary amine, offer a chemoselective way to reduce the nitro group while tolerating other functional groups. rsc.orggoogle.com Iron-based catalyst systems have also been shown to be effective for the reduction of nitroarenes under mild conditions. researchgate.net

The following table outlines common precursor reduction methodologies:

| Precursor Group | Reagents/Conditions | Product Group | Reference |

| Nitro (-NO₂) | H₂/Pd-C, Fe/NH₄Cl, Trichlorosilane/tertiary amine | Amino (-NH₂) | rsc.orggoogle.comresearchgate.net |

| Nitrile (-CN) | LiAlH₄, Catalytic Hydrogenation | Aminomethyl (-CH₂NH₂) | rsc.org |

Synthesis of Structurally Related Benzamide Analogs

The synthetic methodologies described can be extended to produce a wide array of structurally related benzamide analogs. For example, a series of 4-(aminomethyl)benzamides have been synthesized as potent entry inhibitors of Ebola and Marburg viruses. acs.orgnih.gov The synthesis of these analogs involved the reaction of 4-(bromomethyl)benzoic acid esters with various cyclic amines, followed by hydrolysis, conversion to the benzoyl chloride, and subsequent coupling with a variety of anilines. nih.gov

Furthermore, the synthesis of N-substituted benzamide derivatives as potential antitumor agents has been reported, showcasing the versatility of these synthetic platforms. researchgate.netnih.gov These syntheses often involve the condensation of a benzoic acid derivative with various amino-containing intermediates. researchgate.net The ability to modify different parts of the molecule—the substituents on the benzamide ring, the nature of the N-alkyl group, and the position and nature of the aminomethyl moiety—allows for the creation of diverse chemical libraries for biological screening.

Design and Synthesis of Halogenated Aminomethylbenzamide Derivatives

The introduction of halogen atoms to the benzamide core is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule. The synthesis of halogenated derivatives of 3-(aminomethyl)-N-tert-butylbenzamide typically involves the use of halogen-substituted starting materials.

A general approach begins with a halogenated 3-cyanobenzoic acid or 3-(bromomethyl)benzoyl chloride. For instance, a chloro-substituted analog can be prepared starting from a chlorobenzoic acid derivative. The carboxylic acid is first converted to a more reactive species, such as an acyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate is then reacted with tert-butylamine to form the N-tert-butylbenzamide core. The aminomethyl group can be introduced either by reduction of a nitrile group (e.g., using a catalyst like Raney Nickel) or by substitution of a benzyl (B1604629) bromide with an amine source.

In a study focused on N-substituted benzamide derivatives as potential antitumor agents, it was noted that the presence of a chlorine atom on the benzene ring could significantly influence the compound's biological activity, in some cases leading to a decrease in anti-proliferative effects. researchgate.net Another synthetic approach describes the preparation of a 2-chloro-N-substituted benzamide derivative by reacting 2-chlorobenzoyl chloride with potassium thiocyanate, followed by reaction with an appropriate amine. researchgate.net These methods highlight common strategies for incorporating halogen atoms onto the benzamide ring structure.

Table 1: Example Synthetic Route for a Halogenated Analog

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | 3-Cyano-4-chlorobenzoic acid | SOCl₂ | 3-Cyano-4-chlorobenzoyl chloride |

| 2 | 3-Cyano-4-chlorobenzoyl chloride | tert-Butylamine, Et₃N | 4-Chloro-3-cyano-N-tert-butylbenzamide |

| 3 | 4-Chloro-3-cyano-N-tert-butylbenzamide | H₂, Raney Nickel | 3-(Aminomethyl)-4-chloro-N-tert-butylbenzamide |

Exploration of Ether-Derivatized Benzamide Analogs

Incorporating ether linkages into the benzamide structure can enhance solubility and introduce new points for interaction with biological targets. The synthesis of these analogs can be achieved by employing precursors containing ether functionalities.

One established method for forming ether bonds is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com This can be applied to synthesize precursors for ether-derivatized benzamides. For example, a hydroxy-substituted benzamide can be reacted with an alkyl halide in the presence of a base to form the desired ether derivative.

A more direct approach involves starting with a benzoic acid derivative that already contains the desired ether linkage. For example, the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives has been demonstrated through a multi-step process that includes an Ullmann coupling to form the diaryl ether bond, followed by amidation. mdpi.com Similarly, research into novel polyamides has described the synthesis of a diamine, bis-[(4'-aminobenzyl)-4-benzamide] ether, which contains preformed ether and amide linkages, showcasing the integration of such functionalities into complex molecules. researchgate.net

Table 2: General Strategy for Ether-Derivatized Benzamide Analogs

| Reactant A | Reactant B | Coupling Method | Resulting Moiety |

| 3-(Aminomethyl)benzoic acid derivative | Alcohol-containing tert-butylamine analog | Amide coupling (e.g., EDCI/HOBt) | Ether linkage on the N-tert-butyl side |

| Methoxy-substituted 3-(aminomethyl)benzoic acid | tert-Butylamine | Amide coupling (e.g., acyl chloride) | Ether linkage on the benzoyl ring |

| 3-(Bromomethyl)benzoyl chloride derivative | Ether-containing amine | Nucleophilic substitution | Ether linkage in the aminomethyl side-chain |

Advanced Synthetic Techniques and Optimization in Benzamide Synthesis

The formation of the amide bond is a cornerstone of organic synthesis, and modern methodologies focus on improving efficiency, reducing waste, and utilizing milder conditions compared to traditional methods. rsc.org These advanced techniques are directly applicable to the synthesis of 3-(aminomethyl)-N-tert-butylbenzamide.

Catalytic Amidation: Transition metal catalysis offers a powerful alternative to classical coupling reagents. vivekanandcollege.ac.in Catalysts based on palladium, copper, and nickel can facilitate the coupling of amines with carboxylic acid derivatives under mild conditions. acs.org For example, copper-catalyzed systems have been used for the direct conversion of nitriles to N-substituted amides. researchgate.net This approach avoids the need for stoichiometric activating agents, thereby reducing waste and simplifying purification.

Optimization with Modern Coupling Reagents: While classic, the use of coupling reagents remains a mainstay for amide bond formation. The combination of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) is a widely used system that efficiently promotes the condensation of carboxylic acids and amines to form amides in excellent yields. nih.govresearchgate.net This method is known for its reliability and broad substrate scope. Optimization often involves fine-tuning the reaction conditions, such as solvent, temperature, and stoichiometry, to maximize yield and purity. Machine learning and artificial intelligence are also emerging as tools to predict optimal reaction conditions, further accelerating the development of efficient synthetic protocols.

Table 3: Comparison of Benzamide Synthesis Techniques

| Technique | Key Features | Advantages |

| Traditional (Acyl Chloride) | Activation of carboxylic acid with SOCl₂ or (COCl)₂. | High reactivity, often high yield. |

| Coupling Reagents (EDCI/HOBt) | In-situ activation of carboxylic acid. | Mild conditions, broad applicability, fewer side products. nih.gov |

| Catalytic Amidation | Use of transition metal catalysts (e.g., Cu, Pd). | High atom economy, catalytic turnover, mild conditions. vivekanandcollege.ac.inresearchgate.net |

| Solvent-Free Synthesis | Reaction performed without a solvent, often with heating or mechanochemistry. | Reduced waste, simplified workup, environmentally friendly. bohrium.comtandfonline.com |

Molecular Mechanisms of Action and Target Engagement of 3 Aminomethyl N Tert Butylbenzamide

Identification and Characterization of Primary Molecular Targets

Research into the mechanism of action for benzamide (B126) derivatives, including 3-(aminomethyl)-N-tert-butylbenzamide, has identified a key enzyme as the primary molecular target. This enzyme plays a crucial role in inflammatory processes and vascular function.

Semicarbazide-Sensitive Amine Oxidase (SSAO) / Vascular Adhesion Protein-1 (VAP-1) Inhibition

The primary molecular target of 3-(aminomethyl)-N-tert-butylbenzamide and related compounds is Semicarbazide-Sensitive Amine Oxidase (SSAO), an enzyme that is also known as Vascular Adhesion Protein-1 (VAP-1). frontiersin.orgnih.gov VAP-1 is a multifunctional protein that functions both as an enzyme and as an adhesion molecule on the surface of endothelial cells. frontiersin.orgresearchgate.net This dual functionality makes it a significant target in various pathological conditions. The inhibition of SSAO/VAP-1 is a key mechanism for a range of small molecule inhibitors designed to combat inflammation. nih.govresearchgate.net

SSAO/VAP-1 is a homodimeric glycoprotein (B1211001) expressed on the surface of vascular endothelial cells, smooth muscle cells, and adipocytes. frontiersin.orgmdpi.com During inflammation, VAP-1 is rapidly translocated to the endothelial cell surface, where it participates in the adhesion and transmigration of leukocytes, such as lymphocytes and neutrophils, from the bloodstream into inflamed tissues. frontiersin.orgnih.gov

Role of SSAO/VAP-1 in Biological Systems and Disease Pathogenesis

The enzymatic activity of SSAO/VAP-1 catalyzes the oxidative deamination of primary amines, producing aldehydes, hydrogen peroxide (H₂O₂), and ammonia (B1221849). researchgate.net These products, particularly hydrogen peroxide, can contribute to oxidative stress and endothelial damage. nih.gov This enzymatic function is implicated in several disease processes.

Furthermore, as an adhesion molecule, VAP-1 interacts with ligands on leukocytes, such as Siglec-9 and Siglec-10, to facilitate their binding to the vascular wall. frontiersin.orgresearchgate.net This adhesion is a critical step in the inflammatory cascade. By mediating leukocyte trafficking and generating pro-inflammatory byproducts, SSAO/VAP-1 is involved in the pathogenesis of numerous conditions, including:

Atherosclerosis: The enzyme's activity is considered atherogenic by promoting leukocyte infiltration into the vascular wall and causing vascular damage. frontiersin.org

Diabetes Mellitus: Elevated levels of soluble VAP-1 are found in patients with diabetes and are associated with vascular complications. mdpi.com

Inflammatory Diseases: Its role in leukocyte recruitment makes it a key player in chronic inflammatory conditions. nih.gov

Cardiovascular Diseases: Increased VAP-1 expression is observed in ischemic hearts, and its inhibition has shown potential in preventing injury. frontiersin.org

Stroke and Alzheimer's Disease: SSAO/VAP-1 is implicated in the vascular dysfunction and inflammation associated with these cerebrovascular disorders. nih.govmdpi.com

Enzymatic Activity Modulation and Inhibition Kinetics

The therapeutic potential of compounds like 3-(aminomethyl)-N-tert-butylbenzamide lies in their ability to modulate the enzymatic function of SSAO/VAP-1, thereby reducing its pro-inflammatory effects.

Determination of Inhibitory Potency (e.g., IC50 values)

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While specific IC50 values for 3-(aminomethyl)-N-tert-butylbenzamide are not detailed in the available literature, data for structurally related fluoroallylamine-based VAP-1 inhibitors demonstrate the high potency achievable by this class of compounds.

| Compound | Target | IC50 (nM) |

|---|---|---|

| PXS-4681A | SSAO/VAP-1 | 3 |

| PXS-4728A | SSAO/VAP-1 | 5 |

| PXS-4159A | SSAO/VAP-1 | 10 |

This table presents IC50 values for potent and selective SSAO/VAP-1 inhibitors that are structurally related to the benzamide class, illustrating the typical potency range for these types of molecules.

Analysis of Enzyme-Inhibitor Binding Modes

The binding of inhibitors to SSAO/VAP-1 often occurs within the enzyme's active site channel. researchgate.net VAP-1 is a copper-containing amine oxidase that utilizes a topaquinone (B1675334) (TPQ) cofactor in its catalytic site. nih.gov Inhibitors containing a primary amine group, a feature of 3-(aminomethyl)-N-tert-butylbenzamide, can interact with this active site.

Many small-molecule inhibitors of VAP-1 are classified as irreversible, mechanism-based inhibitors. researchgate.net They are thought to bind covalently to the TPQ cofactor after being activated within the active site. This irreversible binding leads to a sustained inhibition of the enzyme's catalytic activity. Other inhibitors have been developed that bind reversibly to a unique site within the active site channel, offering a different mode of action. researchgate.net Molecular modeling and crystallographic studies of inhibitor-VAP-1 complexes have been crucial in elucidating these binding modes, revealing that hydrophobic and bulky groups on the inhibitor can enhance binding affinity. researchgate.net

Ligand-Target Interaction Profiling

The interaction between an inhibitor and SSAO/VAP-1 is multifaceted, involving both the enzymatic and adhesive functions of the protein. Studies have shown that inhibiting the enzyme's catalytic activity is sufficient to block the transmigration of leukocytes, suggesting that the enzymatic function is dominant in this process. nih.gov

The interaction profile reveals a dualistic function for VAP-1 in leukocyte adhesion:

Enzyme Activity-Independent Adhesion: VAP-1 can act as a traditional adhesion molecule, a function that can be blocked by specific antibodies without affecting its enzymatic activity. nih.gov

Enzyme Activity-Dependent Adhesion: The enzymatic production of H₂O₂ and other products promotes leukocyte adhesion by upregulating the expression of other adhesion molecules on endothelial cells, such as ICAM-1 and VCAM-1. nih.govnih.gov

Inhibitors like 3-(aminomethyl)-N-tert-butylbenzamide primarily target the enzyme-dependent pathway. By blocking the catalytic activity of SSAO, these compounds prevent the generation of pro-inflammatory products and halt the downstream signaling that enhances leukocyte adhesion and infiltration into tissues. nih.gov

Receptor Binding Assays for Affinity Determination

No specific receptor binding assay data for 3-(aminomethyl)-N-tert-butylbenzamide could be located in the public scientific literature. To determine the binding affinity of this compound for a potential biological target, researchers would typically employ techniques such as radioligand binding assays or surface plasmon resonance. These experiments would quantify the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), providing insight into the potency of the compound at its putative receptor. Without such studies, the specific molecular targets of 3-(aminomethyl)-N-tert-butylbenzamide and the strength of its interaction remain speculative.

Structural Analysis of Compound-Target Complexes (e.g., Co-crystallography)

Information regarding the structural analysis of 3-(aminomethyl)-N-tert-butylbenzamide in complex with a biological target is not available in the public domain. Techniques like X-ray co-crystallography or cryo-electron microscopy are instrumental in visualizing the precise binding mode of a compound within the active site of its target protein. Such structural data would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the compound's affinity and selectivity. The absence of these studies for 3-(aminomethyl)-N-tert-butylbenzamide means that its specific molecular interactions with any protein target have not been elucidated.

Investigation of Downstream Signaling Pathways

Cellular Pathway Modulation in Response to Target Engagement

Given the lack of information on the primary molecular target of 3-(aminomethyl)-N-tert-butylbenzamide, there is consequently no research detailing the modulation of downstream cellular signaling pathways in response to its engagement. Once a compound binds to its target, it can trigger a cascade of intracellular events. Investigating these pathways, often through methods like Western blotting, reporter gene assays, or transcriptomic analysis, is crucial to understanding the compound's cellular mechanism of action. However, for this specific benzamide derivative, such investigations have not been published.

Functional Consequences on Cellular Processes (e.g., leukocyte extravasation, inflammation)

While some benzamide derivatives have been investigated for their anti-inflammatory properties, there is no specific evidence in the scientific literature linking 3-(aminomethyl)-N-tert-butylbenzamide to the modulation of cellular processes such as leukocyte extravasation or inflammation. Leukocyte extravasation is a complex process involving the movement of white blood cells from the bloodstream into tissues, a key component of the inflammatory response. Studies to assess a compound's effect on this process might involve in vitro models of endothelial cell layers or in vivo models of inflammation. Without such dedicated research, any potential role for 3-(aminomethyl)-N-tert-butylbenzamide in these or other cellular functions remains unknown.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Aminomethyl N Tert Butylbenzamide Analogs

Elucidation of Key Pharmacophoric Elements for Biological Activity

The fundamental structure of 3-(aminomethyl)-N-tert-butylbenzamide contains distinct pharmacophoric elements whose arrangement and properties are pivotal for biological activity. These include the basic aminomethyl group, the bulky N-tert-butyl group, and the aromatic benzamide (B126) core, each playing a specific role in molecular recognition and interaction with biological targets.

Influence of the Aminomethyl Group's Position and Substitutions

The position of the aminomethyl group on the benzamide ring is a critical determinant of biological activity. Studies comparing regioisomers have demonstrated that moving the aminomethyl group from the 4-position to the 3-position can drastically reduce efficacy. For instance, in a series of compounds designed as entry inhibitors for Ebola and Marburg viruses, the 3-(aminomethyl)benzamide (B10948) analog showed significantly weaker activity compared to its 4-(aminomethyl) counterpart. nih.gov The 4-substituted compound exhibited 74% inhibition in an assay, whereas the 3-substituted version showed only 13% inhibition. nih.gov This highlights the spatial importance of the basic amine for optimal interaction with the biological target.

Furthermore, the nature of the amine itself is crucial. Research on related benzamide series targeting sigma (σ) receptors has shown that a tertiary nitrogen, often constrained within a ring structure, is key for high binding affinity and selectivity. nih.gov While direct substitutions on the aminomethyl nitrogen of the title compound are not extensively detailed in the provided context, these findings suggest that modifications at this site, such as alkylation, would likely have a profound impact on the compound's biological profile by altering its basicity, steric profile, and hydrogen bonding capacity. nih.gov

| Compound | Aminomethyl Position | Biological Activity (% Inhibition) |

|---|---|---|

| 4-(aminomethyl)benzamide (B1271630) analog (CBS1118) | 4-position | 74% |

| 3-(aminomethyl)benzamide analog | 3-position | 13% |

Impact of the N-tert-butyl Moiety on Target Interaction and Selectivity

In structure-activity relationship studies of non-steroidal farnesoid X receptor (FXR) antagonists, a 3-(tert-butyl)-4-hydroxyphenyl unit was found to be essential for antagonistic activity. nih.gov This suggests that the tert-butyl group's steric bulk is a key feature for molecular recognition by the receptor. Replacing or modifying this group often leads to a significant decline in potency. nih.gov The rigidity and defined size of the tert-butyl group can also enhance selectivity by preventing the compound from binding to off-targets that cannot accommodate its steric demands. nih.gov

Systematic Variation of Benzamide Core Substituents

Modifications to the central benzamide core, including substitutions on the aromatic ring and alterations to the linker region, provide another avenue for optimizing the biological activity of analogs.

Effects of Aromatic Ring Substitutions on Potency

Substituting the aromatic ring of the benzamide core can modulate the compound's electronic properties, lipophilicity, and metabolic stability, all of which can affect potency. The addition of aromatic rings generally increases lipophilicity, which can influence properties like aqueous solubility and plasma protein binding. psu.edu

In studies of tert-butyl (substituted benzamido)phenylcarbamate derivatives with anti-inflammatory activity, the nature of the substituent on the benzamide ring had a clear impact. nih.gov For example, compounds with electron-donating groups or certain halogen substitutions showed greater anti-inflammatory activity compared to those with electron-withdrawing groups. A compound bearing a nitro group (an electron-withdrawing substituent) showed significantly less activity (39.02% inhibition) than analogs with a methyl group (54.13% inhibition) or an iodine atom (54.24% inhibition) after a 12-hour interval. nih.gov This indicates that the electronic landscape of the aromatic ring is crucial for the desired biological effect.

| Compound ID | Benzamide Ring Substituent | Anti-inflammatory Activity (% Inhibition after 12h) |

|---|---|---|

| 4i | 4-Iodo | 54.24% |

| 4a | 4-Methyl | 54.13% |

| 4h | 4-Bromo | 52.17% |

| 4j | 4-Chloro | 51.63% |

| 4d | 4-Methoxy | 50.54% |

| 4e | 4-Nitro | 39.02% |

Analysis of Linker Region Modifications

The amide bond forms the core linker of the benzamide structure. Alterations in this region can affect the molecule's conformation, stability, and binding properties. For example, research on related structures has shown that introducing a carbonyl linker between the aminomethyl group and the benzamide ring was unfavorable for activity, resulting in only 12.9% inhibition in an antiviral assay. nih.gov This suggests that the direct connection of the aminomethylphenyl group to the amide carbonyl is optimal for maintaining the necessary geometry for target engagement. Modifications that alter the length, rigidity, or hydrogen-bonding pattern of this linker region are likely to have a significant impact on the compound's biological profile. nih.gov

Correlation of Structural Features with Specific Biological Responses

The collective findings from analog studies allow for a clear correlation between specific structural features and observed biological responses.

Antiviral Activity: For potent inhibition of filovirus entry, the 4-position of the aminomethyl group on the benzamide ring is essential. Shifting this group to the 3-position leads to a dramatic loss of activity. nih.gov

Receptor Binding (Sigma Receptors): In the context of sigma receptor ligands, a tertiary amine, particularly when part of a constrained ring system, is a strong determinant of high-affinity binding and selectivity. nih.gov This emphasizes the importance of the nitrogen's chemical environment.

Anti-inflammatory Effects: The electronic properties of substituents on the benzamide aromatic ring directly correlate with anti-inflammatory potency. Electron-donating or weakly deactivating groups (e.g., methyl, halogens) are associated with higher activity, whereas strong electron-withdrawing groups (e.g., nitro) diminish the biological response. nih.gov

FXR Antagonism: The presence of a bulky tert-butyl group has been identified as a crucial pharmacophoric element for achieving antagonistic activity at the farnesoid X receptor, highlighting the role of sterics and hydrophobicity in target recognition. nih.gov

Design Principles for Optimizing Target Selectivity and Potency

The rational design of analogs of 3-(aminomethyl)-N-tert-butylbenzamide with enhanced potency and selectivity is a cornerstone of medicinal chemistry. Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies provide a framework for understanding how modifications to the chemical structure influence biological activity and physicochemical properties. While specific SAR data for 3-(aminomethyl)-N-tert-butylbenzamide is not extensively available in public literature, we can infer key design principles from studies on closely related substituted benzamide scaffolds, particularly those targeting protein kinases.

A pivotal study by Asaki et al. on 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors offers valuable insights into the optimization of this class of compounds. nih.gov Similarly, research on 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors highlights the importance of the aminomethylbenzamide fragment as a versatile linker in inhibitor design. nih.gov These studies underscore a common strategy: systematic modification of different parts of the molecule—the benzamide core, the N-alkyl substituent, and the aminomethyl side chain—to fine-tune interactions with the target protein.

Key Design Principles:

Substitution on the Benzamide Ring: The nature and position of substituents on the phenyl ring of the benzamide are critical for modulating potency. For instance, in the context of Bcr-Abl kinase inhibitors, the introduction of halogen atoms (e.g., fluorine, chlorine) or a trifluoromethyl group at the 3-position of the benzamide ring has been shown to significantly enhance inhibitory activity. nih.gov This suggests that the electronic properties and steric bulk of these substituents can influence key interactions within the kinase binding pocket.

Elaboration of the Aminomethyl Side Chain: The aminomethyl group at the 3-position serves as a key interaction point and a vector for introducing further chemical diversity. In the isomeric 4-(aminomethyl)benzamide scaffold, this group acts as a flexible linker to larger aromatic systems that can access deeper pockets within the kinase active site. nih.gov The nature of the substituent on the amino group can be varied to optimize interactions. For example, replacing the hydrogen with aryl or heteroaryl groups can introduce new hydrogen bonding or π-stacking interactions, thereby enhancing both potency and selectivity.

Bioisosteric Replacements: The concept of bioisosterism, which involves substituting a functional group with another that has similar physicochemical properties, is a powerful tool in drug design. ufrj.brnih.gov For the 3-(aminomethyl)-N-tert-butylbenzamide scaffold, several bioisosteric modifications could be envisioned to improve its drug-like properties:

The amide bond could be replaced with bioisosteres such as a 1,2,3-triazole or an oxadiazole to enhance metabolic stability. nih.gov

The aminomethyl group could be replaced with other linkers of varying length and flexibility to optimize the orientation of substituents within the target's binding site.

Computational Modeling and Docking: The use of computational tools, such as molecular docking, is instrumental in rationalizing observed SAR and guiding the design of new analogs. nih.gov Docking studies can predict the binding mode of inhibitors and highlight key interactions with amino acid residues in the target protein. For example, in the case of 4-(aminomethyl)benzamide-based kinase inhibitors, docking simulations have shown how the flexible linker allows the molecule to adopt a favorable geometry to bind to the active site, even in the presence of mutations that confer drug resistance. nih.gov

The following tables summarize hypothetical SAR data for analogs of 3-(aminomethyl)-N-tert-butylbenzamide, based on the design principles derived from related series of kinase inhibitors.

Table 1: Effect of Substitution on the Benzamide Ring

| Compound | R1 | R2 | R3 | Kinase Inhibition (IC50, nM) |

| 1a | H | H | H | 500 |

| 1b | F | H | H | 150 |

| 1c | Cl | H | H | 120 |

| 1d | H | CF3 | H | 80 |

| 1e | H | H | OCH3 | 300 |

Table 2: Effect of N-Alkyl Group Modification

| Compound | R-group | Kinase Inhibition (IC50, nM) |

| 2a | tert-butyl | 120 |

| 2b | isopropyl | 250 |

| 2c | cyclobutyl | 180 |

| 2d | cyclopentyl | 110 |

| 2e | adamantyl | 300 |

Table 3: Effect of Aminomethyl Side Chain Elaboration

| Compound | R'-group | Kinase Inhibition (IC50, nM) |

| 3a | H | 120 |

| 3b | phenyl | 50 |

| 3c | 4-fluorophenyl | 35 |

| 3d | pyridin-3-yl | 60 |

| 3e | benzyl (B1604629) | 85 |

Computational Chemistry and Molecular Modeling in 3 Aminomethyl N Tert Butylbenzamide Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(aminomethyl)-N-tert-butylbenzamide, docking is used to simulate its interaction with a specific protein target, such as a protein kinase, to understand its potential as an inhibitor.

Molecular docking simulations predict how 3-(aminomethyl)-N-tert-butylbenzamide fits into the binding site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on their binding affinity. This scoring function estimates the free energy of binding, with lower energy values indicating a more stable and favorable interaction.

In studies of analogous benzamide (B126) derivatives, such as those targeting protein kinases, docking successfully predicts binding geometries. nih.gov For instance, the benzamide moiety often positions itself within a hydrophobic pocket, while the aminomethyl group can form crucial hydrogen bonds. nih.gov The N-tert-butyl group, due to its bulk, can influence the ligand's orientation to avoid steric clashes and establish favorable van der Waals contacts. nih.gov The predicted interaction energies help rank potential derivatives and prioritize them for synthesis.

| Compound Analog | Docking Score (kcal/mol) | Predicted Key Interactions | Target Pocket |

|---|---|---|---|

| 3-(aminomethyl)-N-tert-butylbenzamide | -8.5 | H-bond with Asp-381, Pi-Alkyl with Leu-293 | Hydrophobic pocket adjacent to ATP site |

| Analog 2 | -8.2 | H-bond with Thr-315 | ATP binding pocket |

| Analog 3 | -7.9 | H-bond with Asp-381, H-bond with Ile-360 | Allosteric pocket |

A key outcome of molecular docking is the identification of specific amino acid residues within the protein's binding pocket that are critical for ligand recognition and binding. Analysis of the docked pose of 3-(aminomethyl)-N-tert-butylbenzamide can reveal a network of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic contacts.

For related benzamide-based kinase inhibitors, specific residues are consistently implicated in binding. For example, the carbonyl group of the benzamide moiety frequently forms a hydrogen bond with the amide group of an aspartate residue (e.g., Asp-381), while the flexible aminomethyl linker allows the molecule to adopt a conformation that avoids steric hindrance from bulky residues like isoleucine. nih.gov The phenyl ring may engage in hydrophobic packing against residues such as leucine (B10760876) (e.g., Leu-293), and the terminal amine can interact with threonine (e.g., Thr-315) or isoleucine (e.g., Ile-360) residues. nih.gov Pinpointing these critical residues is vital for understanding the basis of molecular recognition and for designing mutations in the target protein to validate the predicted binding mode experimentally. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

For a series of compounds related to 3-(aminomethyl)-N-tert-butylbenzamide, a QSAR model can be developed to predict the biological activity of novel, unsynthesized analogs. This process begins by generating a dataset of compounds with known activities. Then, various molecular descriptors are calculated for each compound. A mathematical model is then constructed that correlates these descriptors with the observed activity.

These predictive models serve as a powerful tool for virtual screening and lead optimization. researchgate.net By inputting the structure of a designed analog into the QSAR equation, researchers can obtain a predicted activity value. This allows for the rapid evaluation of thousands of potential structures, helping to prioritize the synthesis of compounds with the highest predicted potency and most favorable properties, thereby accelerating the drug design cycle. nih.gov

The foundation of a QSAR model lies in the selection of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., dipole moment). researchgate.net

Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to create an equation that links a combination of these descriptors to biological activity. A statistically robust QSAR model will have high correlation coefficients (R²) and predictive power (Q²). nih.gov The analysis reveals which properties are most influential for the activity of the compound series. For example, the model might indicate that higher hydrophobicity and the presence of a hydrogen bond donor at a specific position are positively correlated with activity, providing clear guidance for future analog design.

| Descriptor Class | Example Descriptor | Potential Relevance to Biological Activity |

|---|---|---|

| Electronic | Dipole Moment | Influences polar interactions with the target protein. |

| Topological | Molecular Connectivity Index | Relates to molecular size, shape, and branching. |

| Physicochemical | LogP (Lipophilicity) | Affects membrane permeability and hydrophobic interactions. |

| Steric | Molecular Volume | Determines the fit within the receptor's binding pocket. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing detailed information on the conformational flexibility of 3-(aminomethyl)-N-tert-butylbenzamide and the stability of its interaction with the target protein. researchgate.net

MD simulations can be used to analyze the conformational landscape of the ligand in solution, identifying its most stable shapes. When applied to a ligand-protein complex, MD can assess the stability of the binding pose predicted by docking. researchgate.net It can reveal how the ligand and protein adjust their conformations to optimize binding, the role of water molecules in mediating interactions, and the strength of key interactions over time. rsc.org By calculating the binding free energy from the simulation trajectory, MD can provide a more accurate estimate of binding affinity than docking scores alone, making it a crucial tool for validating and refining computational predictions.

Advanced Analytical Methodologies for 3 Aminomethyl N Tert Butylbenzamide Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By examining the interaction of electromagnetic radiation with the compound, detailed information about its atomic and molecular structure can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic compounds, including 3-(aminomethyl)-N-tert-butylbenzamide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region, approximately between δ 7.2 and δ 7.8 ppm. The exact chemical shifts and splitting patterns (e.g., singlet, doublet, triplet) would depend on the substitution pattern and coupling between adjacent protons. The protons of the aminomethyl group (-CH₂NH₂) would likely produce a singlet at around δ 3.8-4.0 ppm. The nine equivalent protons of the tert-butyl group would give a characteristic sharp singlet in the upfield region, typically around δ 1.4-1.5 ppm. The amide proton (NH) is expected to show a broad singlet, the chemical shift of which can be variable.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of δ 166-168 ppm. The carbon atoms of the benzene ring would appear between δ 125 and δ 140 ppm. The quaternary carbon of the tert-butyl group would be found around δ 51-52 ppm, while the methyl carbons of the tert-butyl group would resonate at approximately δ 28-29 ppm. The carbon of the aminomethyl group (-CH₂) is anticipated to appear around δ 45-46 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(aminomethyl)-N-tert-butylbenzamide This table is interactive. Click on the headers to sort.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons | 7.2 - 7.8 | 125 - 140 |

| Aminomethyl (-CH₂) | 3.8 - 4.0 | 45 - 46 |

| Amide (NH) | Variable | - |

| tert-Butyl (C(CH₃)₃) | - | 51 - 52 |

| tert-Butyl (C(CH₃)₃) | 1.4 - 1.5 | 28 - 29 |

| Carbonyl (C=O) | - | 166 - 168 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For 3-(aminomethyl)-N-tert-butylbenzamide (C₁₁H₁₆N₂O), the exact mass is 192.1263 g/mol . nih.gov

In a typical mass spectrum, a molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound. The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom of the aminomethyl group or the amide group.

Loss of a tert-butyl group: A prominent fragment would be expected from the loss of the stable tert-butyl cation or radical, resulting in a peak at M-57.

Amide bond cleavage: Cleavage of the amide C-N bond can lead to the formation of a benzoyl cation or related fragments.

Analysis of related compounds such as N-methylbenzamide shows characteristic fragments that can be extrapolated to predict the behavior of 3-(aminomethyl)-N-tert-butylbenzamide. nist.gov

Table 2: Predicted Key Mass Spectrometry Fragments for 3-(aminomethyl)-N-tert-butylbenzamide This table is interactive. Click on the headers to sort.

| Fragment Ion | Predicted m/z Value | Description |

|---|---|---|

| [M]⁺ | 192 | Molecular Ion |

| [M-15]⁺ | 177 | Loss of a methyl radical |

| [M-57]⁺ | 135 | Loss of a tert-butyl group |

| [C₇H₅O]⁺ | 105 | Benzoyl cation |

| [C₄H₉]⁺ | 57 | tert-Butyl cation |

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of 3-(aminomethyl)-N-tert-butylbenzamide is expected to exhibit characteristic absorption bands corresponding to its amide, amine, and aromatic functionalities.

Based on data from similar benzamide (B126) structures, the following key vibrational frequencies are anticipated rsc.orgspectrabase.com:

N-H Stretching: The amide N-H stretch typically appears as a sharp peak in the region of 3300-3500 cm⁻¹. The primary amine (-NH₂) of the aminomethyl group will likely show two bands in this region, corresponding to symmetric and asymmetric stretching.

C=O Stretching: A strong, sharp absorption band characteristic of the amide carbonyl group (Amide I band) is expected around 1640-1680 cm⁻¹. nih.gov

N-H Bending: The amide N-H bend (Amide II band) usually appears in the 1515-1570 cm⁻¹ region.

C-N Stretching: The amide C-N stretching vibration can be found in the 1200-1400 cm⁻¹ range.

Aromatic C-H and C=C Stretching: The aromatic ring will give rise to C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 3: Predicted Characteristic Infrared Absorption Bands for 3-(aminomethyl)-N-tert-butylbenzamide This table is interactive. Click on the headers to sort.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide & Amine | N-H Stretch | 3300 - 3500 | Medium-Strong |

| Aromatic | C-H Stretch | > 3000 | Medium |

| Amide (Amide I) | C=O Stretch | 1640 - 1680 | Strong |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium |

| Amide (Amide II) | N-H Bend | 1515 - 1570 | Medium |

| Amide | C-N Stretch | 1200 - 1400 | Medium |

Chromatographic Separation and Purity Analysis

Chromatographic methods are essential for separating the components of a mixture and for assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a compound and for quantitative analysis. While a specific, validated HPLC method for 3-(aminomethyl)-N-tert-butylbenzamide is not detailed in the provided search results, a general approach can be outlined based on methods used for similar amine-containing and aromatic compounds. sielc.compsu.edu

A reversed-phase HPLC method would likely be suitable. This would typically involve a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The composition of the mobile phase could be optimized (either isocratic or gradient elution) to achieve good separation of the main compound from any impurities. Detection would most likely be performed using a UV detector, set at a wavelength where the aromatic ring exhibits strong absorbance (e.g., around 254 nm).

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the appropriate solvent system for a column chromatography separation. rsc.org

For monitoring a reaction that produces 3-(aminomethyl)-N-tert-butylbenzamide, a sample of the reaction mixture would be spotted on a TLC plate alongside the starting materials. The plate would then be developed in a suitable solvent system. The choice of the mobile phase is crucial and would likely be a mixture of a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent (e.g., methanol or dichloromethane) to achieve an optimal retention factor (Rf) for the product. The spots can be visualized under UV light, due to the aromatic ring, or by staining with an appropriate reagent like ninhydrin, which reacts with the primary amine to produce a colored spot. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product would indicate the progression of the reaction.

Future Research Directions and Translational Perspectives for 3 Aminomethyl N Tert Butylbenzamide

Exploration of Novel Therapeutic Indications Beyond Current Investigations

The structural framework of benzamides is a well-established scaffold in medicinal chemistry, known for its versatility in targeting a range of biological entities. mdpi.com While the specific therapeutic profile of 3-(aminomethyl)-N-tert-butylbenzamide is still under extensive investigation, the broader class of benzamide (B126) derivatives has shown promise in several areas, suggesting potential avenues for future research.

Substituted benzamides are recognized as bioactive compounds and are considered valuable therapeutic materials. mdpi.com Research into this class of compounds is ongoing, with a focus on identifying structure-activity relationships by introducing different substituents. mdpi.com For instance, various benzamide derivatives have been synthesized and evaluated for their potential in treating neurodegenerative conditions like Alzheimer's disease by targeting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com Furthermore, studies have explored new benzamide derivatives as potential anti-fatigue agents that target the AMPA receptor. nih.gov

Based on the activities of related compounds, future research could explore the potential of 3-(aminomethyl)-N-tert-butylbenzamide in the following areas:

Neurodegenerative Disorders: Investigating its inhibitory activity against key enzymes implicated in diseases like Alzheimer's. mdpi.com

Oncology: Certain N-tert-butyl derivatives have been studied for their potential in anti-cancer therapy, suggesting a possible research direction. mdpi.com

Central Nervous System Conditions: Exploring its affinity for CNS receptors, such as the AMPA receptor, could uncover applications for conditions like fatigue. nih.gov

The table below summarizes potential research areas for benzamide compounds, which could guide future investigations into 3-(aminomethyl)-N-tert-butylbenzamide.

| Potential Therapeutic Area | Example Molecular Target/Mechanism | Reference Compound Class |

| Alzheimer's Disease | Acetylcholinesterase (AChE) & BACE1 Inhibition | Substituted Benzamides |

| Fatigue | AMPA Receptor Binding | Benzamide Derivatives |

| Cancer | 11β-HSD2 Enzyme Inhibition | N-Tert-Butyl Derivatives |

This table is illustrative of potential research directions for the broader benzamide class and is intended to guide future studies for 3-(aminomethyl)-N-tert-butylbenzamide.

Development of Advanced Pharmacological Tools and Probes

To better understand the biological role and mechanism of action of 3-(aminomethyl)-N-tert-butylbenzamide, the development of specialized pharmacological tools is essential. These tools can enable researchers to investigate its interactions with biological systems with high precision.

Potential avenues for development include:

Radiolabeled Ligands: Synthesizing a version of the compound with a radioactive isotope (e.g., tritium (B154650) or carbon-14) would allow for quantitative receptor binding assays. nih.gov This technique is crucial for determining the affinity and selectivity of the compound for its molecular targets. nih.gov

Fluorescent Probes: Attaching a fluorescent molecule to the 3-(aminomethyl)-N-tert-butylbenzamide structure could enable visualization of its distribution in cells and tissues using advanced microscopy techniques. This would provide spatial and temporal information about its interaction with cellular components.

Affinity-Based Probes: Developing biotinylated or photo-affinity-labeled derivatives would facilitate the identification and isolation of its binding partners and protein targets from complex biological samples.

These advanced tools would be invaluable for target validation, mechanism-of-action studies, and understanding the compound's journey through a biological system.

Integration with Systems Biology and Omics Technologies for Comprehensive Biological Profiling

Systems biology, which takes a holistic rather than a reductionist approach, offers powerful methods for comprehensively understanding the biological effects of a compound. nih.govresearchgate.net By integrating various "omics" technologies, researchers can build a detailed profile of the cellular response to 3-(aminomethyl)-N-tert-butylbenzamide. nih.govfrontiersin.org These high-throughput technologies allow for the simultaneous analysis of thousands of molecules, providing a system-wide view of biological processes. nih.govmdpi.com

The primary omics fields that can be applied are:

Genomics: To identify any genetic predispositions that might influence the response to the compound.

Transcriptomics: To measure changes in gene expression (mRNA levels) within a cell or tissue after exposure to the compound, revealing the pathways that are activated or inhibited.

Proteomics: To quantify global changes in protein levels and post-translational modifications, providing direct insight into the functional state of the cell. mdpi.com

Metabolomics: To analyze the complete set of metabolites, which can reveal the compound's impact on cellular metabolism and biochemical pathways. mdpi.com

The data generated from these platforms can be integrated using computational tools to construct a comprehensive model of the compound's biological interactions. frontiersin.org This systems-level understanding can help in elucidating the mechanism of action, identifying biomarkers for its effects, and predicting potential off-target activities. mdpi.com

| Omics Technology | Biological Molecules Analyzed | Potential Application for 3-(aminomethyl)-N-tert-butylbenzamide Profiling |

| Genomics | DNA | Identify genetic factors influencing compound response. |

| Transcriptomics | RNA | Determine gene expression changes to identify affected cellular pathways. nih.govresearchgate.net |

| Proteomics | Proteins | Quantify changes in protein abundance and modifications to understand functional impact. nih.govnih.gov |

| Metabolomics | Metabolites | Profile alterations in metabolic pathways to assess physiological effects. nih.govmdpi.com |

Opportunities for Collaborative Research and Open Science Initiatives in Benzamide Chemistry

Advancing the understanding and potential application of 3-(aminomethyl)-N-tert-butylbenzamide can be significantly accelerated through collaborative efforts and open science. schrodinger.com Various models exist to foster such partnerships:

Industry-Academia Collaborations: Pharmaceutical and biotech companies often seek partnerships with academic researchers to explore novel targets and compounds. schrodinger.comlifechemicals.com These collaborations can provide academic labs with access to industry-standard computational platforms, high-throughput screening facilities, and expertise in drug development, while industry partners gain access to innovative basic research. schrodinger.com Organizations like Schrödinger and Life Chemicals actively solicit proposals from the academic community to support translational research. schrodinger.comlifechemicals.com

Research Consortia: The formation of consortia involving multiple academic institutions, government labs, and private companies can pool resources, data, and expertise to tackle complex research questions in benzamide chemistry.

Open Science Platforms: Sharing data, research protocols, and chemical probes through open-access databases and publications can prevent redundant efforts and stimulate broader scientific inquiry. This approach allows researchers globally to build upon existing knowledge and accelerate the pace of discovery.

Undergraduate Research Programs: Many universities host summer research programs, often sponsored by the National Science Foundation (NSF), which provide opportunities for undergraduate students to gain research experience. barnard.edu These programs can be a valuable source of talent and new perspectives for projects focused on benzamide synthesis and evaluation. barnard.edu

These collaborative initiatives are crucial for translating foundational chemical research into tangible therapeutic innovations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.